

physical and chemical properties of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

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An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic organic compound. The available quantitative data for this compound (CAS Number: 141419-94-5) is summarized in the table below. It is important to note that while some fundamental properties are well-established, specific experimental data such as melting and boiling points are not consistently reported in publicly accessible literature.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₄	[1][2][3][4]
Molecular Weight	172.18 g/mol	[1][3][4]
CAS Number	141419-94-5	[2][4][5][6]
Appearance	Powder or liquid	[7]
Density (Predicted)	1.162 ± 0.06 g/cm ³	[8]
Storage Conditions	Sealed in a dry environment at 2-8°C	[4]

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the cited literature. Spectroscopic data (NMR, IR, Mass Spectrometry) for this specific isomer is also not available in the public domain at the time of this writing.

Chemical Synthesis: Experimental Protocol

The primary route for the synthesis of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** is via a Dieckmann condensation reaction. The following protocol is based on the methodology described in patent CN104496858A.[1]

Objective: To synthesize **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

Reaction Scheme:

- Step 1: Michael Addition
 - Ethyl 2-hydroxyacetate reacts with ethyl acrylate in the presence of a base to form the intermediate, diethyl 4-oxa-1,7-pimelate.
- Step 2: Dieckmann Condensation
 - The intermediate undergoes an intramolecular cyclization in the presence of a strong base to yield the final product.

Materials:

- Ethyl 2-hydroxyacetate
- Ethyl acrylate
- Anhydrous solvent (e.g., Toluene, THF)
- Base for Michael Addition (e.g., Sodium ethoxide, Potassium tert-butoxide)
- Strong Base for Dieckmann Condensation (e.g., Sodium ethoxide, Sodium hydride)
- Acid for workup (e.g., Dilute Hydrochloric Acid)

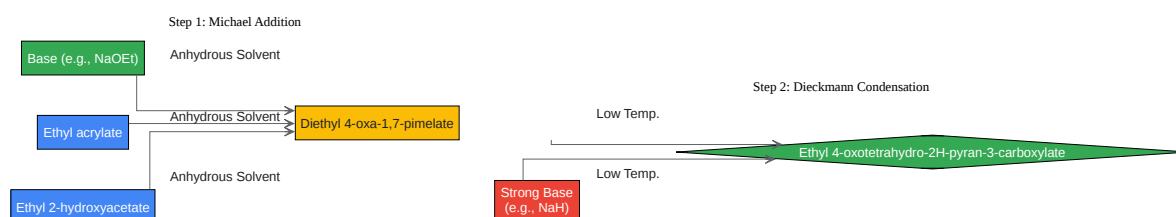
Procedure:

- Formation of Diethyl 4-oxa-1,7-pimelate:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-hydroxyacetate in the chosen anhydrous solvent.
 - Add the base for the Michael addition (catalytic amount) to the solution.
 - Slowly add an equimolar amount of ethyl acrylate to the reaction mixture, maintaining the temperature as specified by the detailed method (typically room temperature or slightly below).
 - Stir the reaction mixture for a sufficient time to allow for the complete formation of the intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Dieckmann Condensation:
 - Cool the reaction mixture containing the intermediate to a low temperature (e.g., -10 to 0 °C).^[1]
 - Slowly add a strong base (e.g., sodium ethoxide or sodium hydride) to the cooled solution.^[1]

- Allow the reaction to proceed at this low temperature with continuous stirring. Monitor the cyclization by TLC.
- Workup and Purification:
 - Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, dilute acidic solution to neutralize the base.
 - Separate the organic layer.
 - Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
 - Remove the solvent under reduced pressure.
 - The crude product can then be purified using standard techniques such as distillation or column chromatography to obtain pure **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

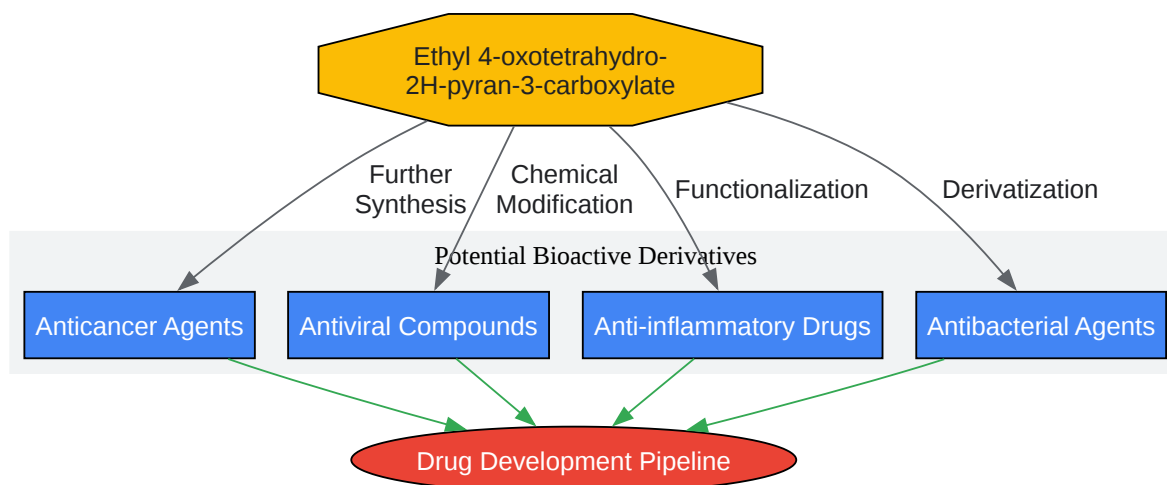
Visualized Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the logical position of this compound in the broader context of drug discovery.



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Caption: Synthesis workflow for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.



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Caption: Role as a key intermediate in the synthesis of bioactive pyran derivatives.

Relevance in Drug Discovery and Development

While specific biological activities for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** itself are not extensively documented, the tetrahydropyran core is a significant scaffold in medicinal chemistry. Pyran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^{[9][10][11]}

This compound serves as a valuable building block, providing a functionalized pyran ring that can be further modified to create more complex molecules with potential therapeutic applications. The ketone and ester functional groups offer reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse libraries of pyran-based compounds for biological screening. Its utility as an intermediate in the synthesis of

medicaments is a key driver for its production.[1] Therefore, researchers in drug development may utilize this compound as a starting material for the synthesis of novel therapeutic agents.

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